molecular formula C9H8BrCl B1290902 2-Bromo-3-(2-chlorophenyl)-1-propene CAS No. 731772-01-3

2-Bromo-3-(2-chlorophenyl)-1-propene

Cat. No.: B1290902
CAS No.: 731772-01-3
M. Wt: 231.51 g/mol
InChI Key: BJBQDHSUGTZDJK-UHFFFAOYSA-N
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Description

2-Bromo-3-(2-chlorophenyl)-1-propene is an organic compound with the molecular formula C9H8BrCl. It is a halogenated derivative of propene, featuring both bromine and chlorine atoms attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(2-chlorophenyl)-1-propene typically involves the bromination of 3-(2-chlorophenyl)-1-propene. One common method is the addition of bromine to the double bond of 3-(2-chlorophenyl)-1-propene in the presence of a solvent like carbon tetrachloride or dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(2-chlorophenyl)-1-propene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to form alkanes.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Addition: Bromine (Br2) or hydrogen bromide (HBr) in solvents like dichloromethane (DCM).

    Oxidation: Meta-chloroperoxybenzoic acid (mCPBA) for epoxidation.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

    Substitution: Formation of 3-(2-chlorophenyl)-1-propanol or 3-(2-chlorophenyl)-1-propylamine.

    Addition: Formation of 2,3-dibromo-3-(2-chlorophenyl)propane.

    Oxidation: Formation of 2-Bromo-3-(2-chlorophenyl)oxirane.

    Reduction: Formation of 3-(2-chlorophenyl)propane.

Scientific Research Applications

2-Bromo-3-(2-chlorophenyl)-1-propene is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in developing pharmaceuticals, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(2-chlorophenyl)-1-propene involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it a versatile compound for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or electrophilic addition.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-(2-fluorophenyl)-1-propene
  • 2-Bromo-3-(2-methylphenyl)-1-propene
  • 2-Bromo-3-(2-nitrophenyl)-1-propene

Uniqueness

2-Bromo-3-(2-chlorophenyl)-1-propene is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and properties compared to its analogs. The combination of these halogens allows for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-2-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrCl/c1-7(10)6-8-4-2-3-5-9(8)11/h2-5H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBQDHSUGTZDJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=CC=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641107
Record name 1-(2-Bromoprop-2-en-1-yl)-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731772-01-3
Record name 1-(2-Bromoprop-2-en-1-yl)-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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